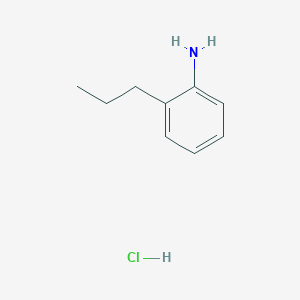

2-Propylaniline hydrochloride

Description

Evolution and Significance of Anilines as Foundational Organic Compounds in Scholarly Investigations

Aniline (B41778), a primary aromatic amine with the formula C6H5NH2, and its derivatives are cornerstone compounds in the field of organic chemistry. wikipedia.orgatamanchemicals.com Their discovery and the subsequent development of synthetic methodologies have been pivotal to the advancement of chemical science. Initially obtained in 1826 through the distillation of indigo, aniline's industrial journey began with its use in the synthesis of the first synthetic dye, mauveine. mdpi.com This event marked the dawn of the synthetic dye industry, which heavily relied on aniline and its derivatives for producing a vast spectrum of colors, including azo dyes. mdpi.comresearchgate.net

The significance of anilines extends far beyond dyestuffs. They are indispensable starting materials and intermediates in the synthesis of a wide array of organic compounds. wikipedia.orgatamanchemicals.comresearchgate.net In the pharmaceutical industry, the aniline scaffold is a common feature in many drugs. atamanchemicals.comresearchgate.net Furthermore, anilines are crucial in the production of polymers, most notably polyurethanes, where they are used to manufacture precursors like methylenedianiline. wikipedia.orgmdpi.com The rubber industry also utilizes aniline derivatives as antioxidants and vulcanization accelerators. wikipedia.orgatamanchemicals.com

The reactivity of the aniline molecule, characterized by the electron-rich nature of the benzene (B151609) ring due to the amino group, makes it highly susceptible to electrophilic aromatic substitution reactions. wikipedia.org This reactivity, coupled with the ability of the amino group to be transformed into various other functional groups, solidifies the position of anilines as versatile and foundational building blocks in organic synthesis. mdpi.comnih.gov The formation of stable, water-soluble salts, such as hydrochlorides, with acids further enhances their utility in various applications. mdpi.com

Contextualization of 2-Propylaniline (B158001) Hydrochloride within Contemporary Organic Synthesis and Materials Science Research

2-Propylaniline hydrochloride, the salt of the ortho-substituted aniline, 2-propylaniline, is a specific derivative that finds its niche in modern chemical research. As a substituted aniline, it serves as a valuable intermediate and building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. chemshuttle.comguidechem.com The presence of the propyl group at the ortho position introduces steric and electronic modifications to the aniline core, influencing its reactivity and the properties of the resulting products.

In organic synthesis, the amino group of 2-propylaniline can undergo a variety of transformations, including N-alkylation and acylation, to introduce further complexity. smolecule.com The aromatic ring can participate in electrophilic substitution reactions, with the position of substitution being directed by the existing amino and propyl groups. The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, which can be advantageous for specific reaction conditions.

In the realm of materials science, substituted anilines are precursors to conducting polymers. niscpr.res.inresearchgate.net The properties of these polymers, such as solubility and conductivity, can be tuned by the nature of the substituent on the aniline ring. niscpr.res.in For instance, the presence of an alkyl group like propyl can increase the solubility of the resulting polyaniline in organic solvents, which is a desirable characteristic for processability. niscpr.res.in Research into substituted polyanilines, including those derived from propylanilines, explores their potential applications in areas like sensors, coatings, and electronic devices. researchgate.netresearchgate.net

Current Research Landscape and Academic Trajectories of Substituted Propylanilines and their Salts

The current research involving substituted propylanilines, including 2-propylaniline and its hydrochloride salt, is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of investigation is the development of novel synthetic methodologies for the preparation of substituted anilines with specific substitution patterns, as these compounds are valuable for creating libraries of molecules for drug discovery and for designing new materials. nih.govrsc.org

In medicinal chemistry, substituted anilines are key components in the design of bioactive compounds. The specific substitution on the aniline ring can influence the compound's interaction with biological targets. Research continues to explore how different substitution patterns, such as the ortho-propyl group in 2-propylaniline, affect the pharmacological properties of new chemical entities.

In materials science, the focus is on synthesizing and characterizing new polymeric materials derived from substituted anilines. niscpr.res.inacs.org Researchers are investigating how the size and nature of the substituent on the aniline ring impact the electrical, optical, and morphological properties of the resulting polymers. niscpr.res.inresearchgate.net For example, studies have explored the conductivity and crystallinity of poly(N-propylaniline) and how it compares to other substituted polyanilines. researchgate.netresearchgate.net The goal is to develop materials with tailored properties for specific applications, such as improved processability for use in electronic devices or enhanced sensitivity for sensor applications. niscpr.res.inresearchgate.net The ongoing exploration of substituted propylanilines and their salts promises to yield new discoveries and applications in these diverse scientific fields.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14ClN |

|---|---|

Molecular Weight |

171.67 g/mol |

IUPAC Name |

2-propylaniline;hydrochloride |

InChI |

InChI=1S/C9H13N.ClH/c1-2-5-8-6-3-4-7-9(8)10;/h3-4,6-7H,2,5,10H2,1H3;1H |

InChI Key |

HMAYPLARXCUUON-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1N.Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Process Optimization for 2 Propylaniline Hydrochloride

Strategic Approaches for the Synthesis of 2-Propylaniline (B158001) Precursors

The synthesis of the 2-propylaniline core is a critical first step, for which several strategic methodologies can be employed. These routes focus on the regioselective introduction of the propyl and amino functionalities onto the aromatic ring.

Catalytic Reduction of 2-Nitropropylbenzene and Analogous Nitroaromatics

A primary and industrially significant route to aromatic amines is the reduction of the corresponding nitroaromatic compounds. mdpi.com For the synthesis of 2-propylaniline, the precursor is 2-nitropropylbenzene. This method is highly efficient and benefits from the wide availability of nitroarenes as starting materials. nih.gov The catalytic reduction of nitro groups can be achieved through various systems, including catalytic hydrogenation and transfer hydrogenation. nih.govnih.gov

Catalytic hydrogenation typically employs gaseous hydrogen (H₂) in the presence of a metal catalyst. nih.gov Supported platinum catalysts have demonstrated advantages in the reduction of nitro compounds. nih.gov The reaction involves the activation of H₂ on the catalyst surface, leading to the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine (B1172632) intermediate, and finally to the amine. nih.govnih.gov The choice of catalyst, support, and reaction conditions is crucial to ensure high selectivity towards the amine product and to avoid side reactions such as hydrogenation of the aromatic ring. nih.gov

Table 1: Catalysts and Conditions for Nitroarene Reduction

| Catalyst System | Reductant/H-source | Key Features |

|---|---|---|

| Platinum on carbon (Pt/C) | H₂ gas | High efficiency for nitro group reduction. nih.govnih.gov |

| Raney Nickel (Ra-Ni) | H₂ gas | Commonly used catalyst, though may require careful control to avoid side reactions. nih.gov |

| Palladium on carbon (Pd/C) | H₂ gas / Transfer hydrogenation reagents | Versatile catalyst for hydrogenation. smolecule.com |

| Iron (Fe) in acidic media (e.g., Fe/HCl) | In situ H₂ generation | A classic, cost-effective chemical reduction method. |

| Sodium borohydride (B1222165) (NaBH₄) with a catalyst | Hydride transfer | Used in catalytic systems for the reduction of nitro compounds. researchcommons.orgekb.eg |

This table presents a summary of common catalytic systems for the reduction of nitroaromatics to anilines.

Challenges in this method include controlling the reaction to prevent the formation of intermediates like azoxy, azo, and hydrazo compounds, which can arise from the complex reaction network. nih.gov However, with optimized catalytic systems, the reduction of 2-nitropropylbenzene offers a direct and high-yielding pathway to 2-propylaniline.

Reductive Amination Routes for the Introduction of Propyl Groups onto Aromatic Cores

Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction typically proceeds via an intermediate imine, which is then reduced to the amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of a primary amine like 2-propylaniline, the reaction would involve a suitable ketone precursor and ammonia (B1221849) in the presence of a reducing agent. d-nb.info

A notable development in this area is the use of iron-based catalysts for the reductive amination of ketones with aqueous ammonia and hydrogen gas. d-nb.info This approach is appealing due to the use of an earth-abundant metal catalyst. d-nb.info The reaction demonstrates a broad substrate scope, tolerating various functional groups. d-nb.info To synthesize 2-propylaniline via this route, a hypothetical precursor would be 1-(2-aminophenyl)propan-1-one, which would then be subjected to reduction of the keto group, or more directly, the reductive amination of a propyl-substituted cyclic ketone followed by aromatization, though this is a multi-step process.

The term reductive amination is more commonly applied to the N-alkylation of amines. masterorganicchemistry.com For instance, reacting an aniline (B41778) with a propanal or propanone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield N-propylaniline or N-isopropylaniline, respectively, not C-alkylation. masterorganicchemistry.com

Table 2: Key Aspects of Reductive Amination for Amine Synthesis

| Reaction Component | Role | Examples |

|---|---|---|

| Carbonyl Compound | Provides the carbon backbone for the new alkyl group on the amine. | Ketones, Aldehydes. wikipedia.org |

| Amine Source | Source of the nitrogen atom. | Ammonia (for primary amines), primary/secondary amines. wikipedia.orgd-nb.info |

| Reducing Agent | Reduces the intermediate imine to an amine. | H₂ with metal catalyst (e.g., Fe, Ni, Pd), NaBH₃CN, NaBH(OAc)₃. wikipedia.orgmasterorganicchemistry.comd-nb.info |

| Catalyst | Facilitates the reaction, especially in catalytic hydrogenations. | Iron, Nickel, Palladium. d-nb.infoorganic-chemistry.org |

This table outlines the fundamental components and their roles in a typical reductive amination reaction.

Transition Metal-Catalyzed Coupling Reactions in Regioselective Propylaniline Formation

Modern synthetic organic chemistry offers powerful tools for the regioselective functionalization of aromatic rings through transition-metal-catalyzed reactions. nih.gov These methods, particularly those involving C-H activation, provide pathways to introduce alkyl groups like propyl onto an aromatic core with high precision. researchgate.net

One strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, typically in the ortho position. For synthesizing 2-propylaniline, one could envision a scenario where a protected aniline derivative directs a catalyst (e.g., rhodium or palladium) to the C-H bond at the C2 position, which then undergoes a coupling reaction with a propyl-containing reagent. researchgate.netmdpi.com While direct C-H propylation can be challenging, related C-H functionalizations have been extensively developed. rsc.org

Another approach is the cross-coupling reaction, such as a Suzuki-Miyaura coupling, where an ortho-haloaniline derivative could be coupled with a propylboronic acid derivative in the presence of a palladium catalyst. The development of catalysts and ligands has greatly expanded the scope and efficiency of these reactions.

Recent advances have focused on the regioselective C-H borylation of arenes, which can then be used in subsequent coupling reactions. thieme-connect.denih.gov Applying this to an appropriately substituted benzene (B151609) derivative could create a boronate ester at the desired position, which is then converted to a propyl group. These advanced methodologies offer high regioselectivity but may require multi-step sequences and carefully designed substrates.

Ring-Closing Metathesis and Other Advanced Cyclization Strategies (If Applicable to Aniline Synthesis)

Ring-closing metathesis (RCM) and other advanced cyclization techniques are powerful for constructing cyclic molecules, including complex heterocyclic systems. acs.orgmdpi.com For example, the aza-Heck cyclization has been employed to synthesize indoline (B122111) scaffolds, which are hydrogenated analogs of indoles and contain an aniline-type structure. nih.gov

The direct synthesis of a simple, non-cyclic molecule like 2-propylaniline via RCM is not a conventional application of this methodology, which is designed to form rings. However, cyclization strategies can be part of a broader synthetic plan. For instance, methods have been developed for synthesizing dihydroquinolines, which are bicyclic structures containing a substituted aniline ring, through carbonyl-olefin metathesis reactions. mdpi.com Conceptually, such a heterocyclic product could potentially be cleaved or modified in subsequent steps to yield a desired aniline derivative.

While these advanced cyclization strategies represent the forefront of synthetic chemistry for building molecular complexity, their application to the direct synthesis of 2-propylaniline is limited. They are more suited to the construction of more complex polycyclic molecules that may incorporate an aniline substructure. acs.org

Acid-Base Derivatization and Salt Formation Techniques for 2-Propylaniline Hydrochloride

Once the 2-propylaniline free base is synthesized, it is converted to its hydrochloride salt. This is a standard procedure for improving the stability, solubility (in water), and handling of amine compounds. gla.ac.ukjst.go.jp

Controlled Acidification Methods for Amine Hydrochloride Generation

The formation of this compound is an acid-base reaction where the amine acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid. The process must be controlled to ensure the formation of a pure, crystalline product with desired physical properties. google.com

Several methods can be employed for the synthesis of amine hydrochloride salts:

Reaction with Gaseous Hydrogen Chloride: Bubbling dry hydrogen chloride gas through a solution of the amine in a suitable organic solvent (e.g., chlorobenzene, diethyl ether) is a common method. gla.ac.uk The insolubility of the resulting hydrochloride salt in many organic solvents causes it to precipitate, allowing for easy isolation by filtration.

Reaction with Aqueous or Alcoholic HCl: Adding a concentrated or dilute solution of hydrochloric acid to a solution of the amine can also be used. The choice of solvent is critical and influences the crystallization process. google.com The polarity of the solvent system can be adjusted to control the polymorphic form of the resulting salt. google.com

The rate of the neutralization reaction, which is typically exothermic, can affect the crystal size and shape of the product. google.com Controlling the temperature and the rate of acid addition is therefore important for obtaining a product with consistent characteristics. Agitation and seeding with pre-existing crystals of the amine hydrochloride salt can also be used to assist in crystallization. google.com The formation of the salt can be monitored and the product characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. gla.ac.uk

Influence of Reaction Conditions on Crystalline Form and Purity of Amine Salts

The isolation of 2-propylaniline as its hydrochloride salt is a critical step that significantly influences the final product's purity, stability, and handling characteristics. The formation of the crystalline salt is governed by a complex interplay of thermodynamic and kinetic factors, which can be manipulated through careful control of reaction conditions. Key parameters that dictate the crystalline form (polymorphism) and purity of amine salts include the choice of solvent, temperature profile during crystallization, and the rate of cooling.

The solvent system used for the precipitation and recrystallization of this compound is of paramount importance. The solvent's polarity, ability to form hydrogen bonds, and the differential solubility of the desired salt versus impurities are crucial. A solvent that provides moderate solubility for the hydrochloride salt at elevated temperatures but low solubility at ambient or sub-ambient temperatures is ideal. For instance, a mixture of a polar solvent like isopropanol (B130326) with a non-polar co-solvent such as hexane (B92381) allows for fine-tuning of the solubility profile, enabling efficient purification.

The temperature and cooling rate directly impact the nucleation and growth phases of crystallization. Rapid cooling often leads to the rapid formation of many small crystals (kinetic trapping), which may have a higher propensity to occlude impurities and solvent within the crystal lattice. Conversely, a slow, controlled cooling process favors the growth of larger, more well-ordered crystals, which typically exhibit higher purity and a more stable polymorphic form. The presence of specific polymorphs can affect the material's physical properties, including its melting point and dissolution rate.

The table below illustrates how varying crystallization conditions can affect the purity and crystal characteristics of a generic aniline hydrochloride, representative of the principles applicable to this compound.

Table 1: Influence of Crystallization Parameters on Aniline Salt Purity and Form

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Solvent System | Isopropanol/Heptane (3:1) | Ethanol | Acetone |

| Cooling Profile | Slow Cool (10°C/hour) | Crash Cool (-20°C) | Gradual Evaporation |

| Final Purity | >99.8% | 99.1% | 99.5% |

| Crystal Habit | Well-defined needles | Fine powder | Large, irregular blocks |

| Dominant Polymorph | Form I (Stable) | Form II (Metastable) | Form I (Stable) |

| Impurity Occlusion | Minimal | High | Moderate |

This table is a representative illustration of crystallization principles and does not reflect actual experimental data for this compound.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com These principles encourage the use of sustainable materials, the reduction of waste, and the design of energy-efficient and safer processes. mdpi.comum-palembang.ac.id The application of these tenets to the production of anilines involves innovations in solvent use, reaction design to maximize atom efficiency, and the development of advanced catalytic systems.

Exploration of Sustainable Solvents and Solvent-Free Reaction Environments

A primary focus of green chemistry is minimizing or replacing volatile organic compounds (VOCs) traditionally used as reaction solvents. text2fa.ir Sustainable alternatives are sought based on their low toxicity, renewable sourcing, and biodegradability. orientjchem.org For the synthesis of 2-propylaniline, several classes of green solvents are being explored.

Water: As a non-toxic, abundant, and non-flammable solvent, water is an ideal medium for certain reactions, particularly those involving water-soluble reagents or facilitated by micellar catalysis. researchgate.netnih.gov

Bio-derived Solvents: Solvents produced from renewable biomass feedstocks are gaining traction. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from plant sugars and can often replace traditional ethers like THF and dichloromethane, and Cyrene™, a dipolar aprotic solvent derived from cellulose. text2fa.irsigmaaldrich.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials are salts that are liquid at low temperatures. Their negligible vapor pressure, high thermal stability, and tunable solubility make them attractive alternatives. orientjchem.orgresearchgate.net They can act as both solvent and catalyst in certain applications.

Solvent-free reactions represent an even greener approach, where the reaction occurs in the absence of any medium. This can be achieved by running the reaction neat (using one of the reactants as the solvent) or through solid-state synthesis. Such approaches simplify workup procedures, reduce solvent waste, and can sometimes lead to different product selectivities. researchgate.net

Maximizing Atom Economy and Minimizing Waste Streams in Aniline Production

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com A reaction with high atom economy generates minimal waste, as most atoms from the starting materials become part of the final product. libretexts.orgscience-revision.co.uk

The formula for calculating atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the synthesis of 2-propylaniline, different routes can be compared based on their atom economy. For example, a classical approach might involve the protection of aniline, followed by Friedel-Crafts alkylation and deprotection, a multi-step process that generates significant waste. A more modern approach, such as direct catalytic alkylation, offers a much higher atom economy.

Table 2: Atom Economy Comparison for Hypothetical Syntheses of 2-Propylaniline

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Route A: Direct Alkylation | Aniline + 1-Propanol | 2-Propylaniline | Water (H₂O) | 88.2% |

| Route B: Wittig Reaction followed by Reduction | 2-Aminobenzaldehyde + Propyltriphenylphosphonium bromide + Base, then H₂ | 2-Propylaniline | Triphenylphosphine oxide, Salt, etc. | <30% |

This table presents a conceptual comparison. Route A represents a highly atom-economical addition/condensation reaction, while Route B exemplifies a pathway with poor atom economy due to the use of a stoichiometric reagent that generates a high molecular weight byproduct. primescholars.com Addition reactions, such as the direct reaction of hydrogen and chlorine to form HCl, can achieve 100% atom economy as there are no waste byproducts. libretexts.org

By prioritizing reactions like additions, condensations, and rearrangements over substitutions and eliminations that use stoichiometric reagents, chemists can significantly reduce waste streams at the source. primescholars.com

Development of Heterogeneous and Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry because catalytic reagents are used in small amounts and can facilitate reactions multiple times, whereas stoichiometric reagents are consumed in the reaction and generate waste. um-palembang.ac.idacs.org Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), are particularly advantageous. cnr.it Their primary benefit is the ease of separation from the reaction mixture through simple filtration or centrifugation, which allows for straightforward product purification and catalyst recycling. mdpi.com

For the synthesis of substituted anilines like 2-propylaniline, solid acid catalysts such as zeolites have shown significant promise. researchgate.net Zeolites are crystalline aluminosilicates with a porous structure that can provide shape selectivity and active sites for reactions like the N-alkylation or C-alkylation of aniline. Research has shown that in the synthesis of quinolines from aniline and propanol (B110389) over modified USY zeolite catalysts, byproducts such as 2-propylaniline and 4-propylaniline (B1194406) are formed, demonstrating the catalyst's ability to facilitate the C-alkylation of the aniline ring. rsc.orgsemanticscholar.org

The development of magnetically recoverable catalysts represents another frontier. mdpi.com In these systems, catalytic nanoparticles, such as spinel ferrites, are used. After the reaction, the catalyst can be quickly and efficiently removed from the reaction vessel using an external magnet and reused in subsequent batches with minimal loss of activity. mdpi.com

Table 3: Examples of Heterogeneous Catalysts in Aniline-Related Syntheses

| Catalyst System | Catalyst Type | Reaction Type | Key Advantage |

|---|---|---|---|

| Modified USY Zeolite | Solid Acid | Aniline Alkylation | Shape selectivity, thermal stability rsc.orgsemanticscholar.org |

| Cu/SiO₂ | Supported Metal | N-Alkylation of Aniline | High activity and selectivity for N-alkylation researchgate.net |

| Magnetic Ferrite Nanoparticles (e.g., CuFe₂O₄) | Magnetic Solid | Transesterification/Amine Synthesis | Easy magnetic separation and high reusability mdpi.com |

| Zirconia/γ-Alumina | Solid Acid | N-methylation of Aniline | Suitable for continuous vapor-phase processes researchgate.net |

In Depth Mechanistic Investigations of 2 Propylaniline Hydrochloride Reactivity

Reaction Pathways Involving the Primary Amine Moiety

The reactivity of the primary amine function in 2-propylaniline (B158001) is central to its synthetic utility. The nitrogen's lone pair in the free base form can act as a nucleophile, participating in various bond-forming reactions. The hydrochloride salt itself is often the direct precursor for reactions that require acidic conditions, such as diazotization.

Nucleophilic Reactivity in Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction class where an amine can displace a leaving group on an electron-deficient aromatic ring. wikipedia.orgbyjus.com For 2-propylaniline to act as a nucleophile in an SNAr reaction, it must be in its free base form, as the protonated anilinium ion lacks the necessary nucleophilicity. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

The efficacy of 2-propylaniline as a nucleophile in these reactions is influenced by steric hindrance from the ortho-propyl group. This bulkiness can impede the approach to the electrophilic carbon on the target aromatic ring. The reaction typically requires an aromatic substrate activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to a good leaving group (e.g., a halide). pressbooks.pub For instance, the reaction of 2-propylaniline with a substrate like 2,4-dinitrochlorobenzene would proceed by the nucleophilic attack of the amine onto the carbon bearing the chlorine atom, forming a stabilized Meisenheimer complex intermediate before the expulsion of the chloride ion. wikipedia.org

Diazotization and Subsequent Transformations to Diverse Organic Scaffolds

The diazotization of 2-propylaniline hydrochloride is a cornerstone transformation that opens pathways to a vast array of functional groups. This reaction involves treating the cold aqueous solution of the amine hydrochloride with sodium nitrite (B80452) (NaNO2), which generates nitrous acid (HNO2) in situ. libretexts.org The nitrous acid then reacts with the primary amine to form a highly versatile intermediate: the 2-propybenzenediazonium salt.

This diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N2). libretexts.org It can undergo a variety of subsequent transformations, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. wikipedia.orgsynarchive.com These reactions allow for the introduction of various substituents onto the aromatic ring that are otherwise difficult to install directly.

Table 1: Representative Transformations of 2-Propylbenzenediazonium Salts

| Reaction Name | Reagent(s) | Product |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | 1-Chloro-2-propylbenzene |

| Sandmeyer Reaction | CuBr / HBr | 1-Bromo-2-propylbenzene |

| Sandmeyer Reaction | CuCN / KCN | 2-Propylbenzonitrile |

| Schiemann Reaction | HBF4, heat | 1-Fluoro-2-propylbenzene |

| Iodination | KI | 1-Iodo-2-propylbenzene nrochemistry.com |

| Hydroxylation | Cu2O, Cu(NO3)2, H2O | 2-Propylphenol |

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with the halide or cyanide from the copper(II) complex to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Acylation, Alkylation, and Sulfonylation Reactions: Elucidation of Kinetic and Thermodynamic Control

The nitrogen atom of 2-propylaniline (after neutralization of the hydrochloride) can be readily acylated, alkylated, or sulfonylated. These reactions are fundamental for protecting the amino group or for synthesizing more complex molecules like sulfonamides and substituted amines. informahealthcare.com

Acylation: This is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. The reaction is generally fast and leads to stable N-(2-propylphenyl)amides. This transformation is often used as a protecting strategy in electrophilic aromatic substitution to moderate the activating effect of the amino group and prevent over-substitution. libretexts.org

Alkylation: The N-alkylation of 2-propylaniline with alkyl halides can be more complex due to the potential for polyalkylation. chemcess.com The reaction of the primary amine can yield secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to favor the desired product. The use of bulky alkylating agents or specific catalytic systems can enhance selectivity. chemcess.com For instance, reductive amination with an aldehyde or ketone offers a more controlled route to N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields stable sulfonamides. informahealthcare.com This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Kinetic versus thermodynamic control can be observed in these reactions, particularly in alkylation. Shorter reaction times and lower temperatures may favor the kinetically controlled mono-alkylated product, whereas longer reaction times or higher temperatures can lead to the thermodynamically more stable poly-alkylated products. chemcess.comlibretexts.org

Condensation Reactions with Carbonyl Compounds: Imine and Schiff Base Formation

Primary amines like 2-propylaniline readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgdergipark.org.tr These reactions typically occur under mild, often acid-catalyzed, conditions. The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. dergipark.org.tr Subsequent dehydration, which is the rate-limiting step, leads to the formation of the C=N double bond of the imine. dergipark.org.tr

The general structure of a Schiff base is R1R2C=NR3, where R3 is an aryl or alkyl group. wikipedia.org When derived from an aniline (B41778), these compounds are sometimes referred to as anils. wikipedia.org The formation of these compounds is reversible and can be influenced by the removal of water from the reaction mixture to drive the equilibrium towards the product. Schiff bases are important intermediates in organic synthesis and are also studied for their biological activities and roles as ligands in coordination chemistry. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution on the 2-Propylaniline Ring System

The substituents on the 2-propylaniline ring, the amino group (-NH2) and the propyl group (-CH2CH2CH3), dictate the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The conditions of the reaction, particularly the acidity, play a paramount role in determining the final product distribution.

Regioselectivity Studies in Halogenation, Nitration, and Sulfonation

Under neutral or weakly acidic conditions, the free amino group (-NH2) is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. The propyl group is a weakly activating, ortho-, para-director via its +I (inductive) effect. The powerful directing effect of the amino group dominates, directing incoming electrophiles primarily to the para position (C4) and to a lesser extent, the ortho position (C6). The C2 position is already substituted, and the C6 position is sterically hindered by the adjacent propyl group.

Halogenation: The direct halogenation (e.g., bromination or chlorination) of 2-propylaniline is rapid and can lead to polysubstitution. To achieve monosubstitution, the reaction is often carried out on the N-acetylated derivative, which moderates the reactivity. beilstein-journals.org Alternatively, specific reaction conditions, such as using copper(II) halides in ionic liquids, can provide high regioselectivity for para-halogenation of unprotected anilines. beilstein-journals.org For instance, iodination using iodine in the presence of a mild base like sodium bicarbonate is a common method for introducing iodine at the para position. vulcanchem.com

Nitration: The nitration of anilines is highly sensitive to reaction conditions. numberanalytics.com Direct nitration with a mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic medium protonates the amino group to form the anilinium ion (-NH3+). quora.com This anilinium group is a strongly deactivating, meta-directing group due to its powerful -I effect. quora.comstackexchange.com Consequently, nitration under these conditions would yield a significant amount of 3-nitro-2-propylaniline and 5-nitro-2-propylaniline. To achieve para-nitration, the amino group is typically protected first by acetylation to form an acetanilide. The amide group is still an ortho-, para-director but is less activating than the free amine, allowing for controlled mononitration, predominantly at the para-position. Subsequent hydrolysis removes the acetyl group to yield 4-nitro-2-propylaniline. ulisboa.pt

Sulfonation: Sulfonation of 2-propylaniline with fuming sulfuric acid at high temperatures tends to yield the thermodynamically favored p-aminobenzenesulfonic acid derivative. At lower temperatures, the ortho-isomer might be formed as the kinetic product. Similar to nitration, the reaction proceeds through the anilinium ion, which complicates the regioselectivity.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on 2-Propylaniline under Different Conditions

| Reaction | Electrophile | Conditions | Directing Group(s) | Major Product(s) |

|---|---|---|---|---|

| Bromination | Br2 | Neutral / Mild | -NH2 (o,p), -C3H7 (o,p) | 4-Bromo-2-propylaniline |

| Nitration | NO2+ | Strongly Acidic (H2SO4/HNO3) | -NH3+ (m), -C3H7 (o,p) | 5-Nitro-2-propylaniline, 3-Nitro-2-propylaniline |

| Nitration | NO2+ | Acetanilide protection, then hydrolysis | -NHCOCH3 (o,p), -C3H7 (o,p) | 4-Nitro-2-propylaniline |

This regioselectivity is a classic example of how substituent effects and reaction conditions can be manipulated to control the outcome of a chemical synthesis. numberanalytics.comlibretexts.org

Friedel-Crafts Reactions and Their Mechanistic Implications

The Friedel-Crafts reactions, encompassing alkylation and acylation, are fundamental for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org For 2-propylaniline, or its hydrochloride salt, the mechanistic course of these reactions is dictated by the electronic and steric properties of the substituents already present on the aniline ring.

In its free base form, 2-propylaniline features a strongly activating amino (-NH₂) group and a weakly activating propyl group. The amino group is a powerful ortho-, para-director due to its ability to donate electron density through resonance. The propyl group also directs ortho and para, but its influence is less pronounced. However, under the acidic conditions of Friedel-Crafts reactions, which typically employ a Lewis acid catalyst like aluminum chloride (AlCl₃), the amino group is protonated to form the anilinium ion (-NH₃⁺). pressbooks.pub This anilinium group is strongly deactivating and a meta-director, fundamentally altering the reactivity of the ring.

The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation electrophile from an alkyl halide and a Lewis acid. masterorganicchemistry.com This electrophile is then attacked by the aromatic ring. A significant mechanistic implication is the potential for carbocation rearrangement. For instance, the reaction with n-propyl chloride and AlCl₃ can lead to the formation of an isopropyl carbocation via a hydride shift, resulting in the isopropyl product rather than the n-propyl one. masterorganicchemistry.com In the case of this compound, the deactivating anilinium group would direct this substitution to the meta-position.

Friedel-Crafts acylation proceeds via the formation of an acylium ion, which is not prone to rearrangement. pressbooks.pub This makes acylation a more predictable reaction. The acylium ion would attack the ring of this compound at the positions meta to the anilinium group. The steric bulk of the propyl group at the 2-position would likely influence the regioselectivity of the attack, favoring the less hindered C-5 position over the C-3 position. Following the reaction, an aqueous workup would be necessary to deprotonate the anilinium ion and liberate the ketone product from its complex with the Lewis acid. wikipedia.org

| Reaction Type | Key Electrophile | Directing Influence of -NH₃⁺ | Potential for Rearrangement | Major Product (Hypothetical) |

|---|---|---|---|---|

| Alkylation (e.g., with CH₃CH₂CH₂Cl/AlCl₃) | CH₃CH⁺CH₃ (after rearrangement) | Meta | Yes (Hydride Shift) | 5-isopropyl-2-propylaniline |

| Acylation (e.g., with CH₃COCl/AlCl₃) | CH₃C⁺=O | Meta | No | 5-acetyl-2-propylaniline |

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.

Mechanisms of Oxidative Coupling and Polymerization

The oxidation of anilines can lead to the formation of dimers, such as azo compounds, or polymers. nih.gov The oxidative coupling of aniline derivatives often proceeds through a single-electron transfer (SET) mechanism, generating an aniline radical cation as a key intermediate. rsc.orgscispace.com This radical cation can then undergo further reactions.

In the presence of catalysts like copper(I) or manganese oxides, 2-propylaniline can be oxidatively coupled. nih.govrsc.org The proposed mechanism involves the initial oxidation of the aniline to its radical cation. scispace.com Dimerization of this radical, followed by loss of protons, can lead to the formation of hydrazobenzene (B1673438) derivatives, which are subsequently oxidized to the corresponding azo compound. The presence of the propyl group at the ortho position can sterically influence the coupling process, potentially affecting the reaction rate and the stability of the intermediates.

The polymerization of 2-propylaniline yields poly(2-propylaniline), a conducting polymer with properties modified by the propyl substituent. smolecule.comevitachem.com The polymerization is an oxidative process where monomer units are linked together. Quantum chemical calculations suggest that the recombination of aniline radical cations is a crucial step. ineosopen.org The regioselectivity of this process is critical, with studies on aniline itself showing that C-N coupling is often the main scenario for the initial dimerization of radical cations. ineosopen.org For 2-propylaniline, the propyl group would sterically hinder coupling at the ortho position, likely favoring para-coupling (head-to-tail) and influencing the final structure and properties of the polymer.

Controlled Reduction of Derived Functional Groups

A common functional group derived from anilines is the nitro group (-NO₂), which can be introduced onto the aromatic ring via electrophilic nitration. The controlled reduction of a nitro-substituted 2-propylaniline derivative is a synthetically important transformation. For example, the reduction of a hypothetical 4-nitro-2-propylaniline would yield 2-propyl-p-phenylenediamine.

This reduction is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a heterogeneous catalyst, such as nanoparticles of copper ferrite, nickel oxide, or gold. nih.govrubber.or.krorientjchem.orgresearchgate.net The mechanism is generally understood to involve the adsorption of the nitroaniline onto the surface of the catalyst. rubber.or.kr The reducing agent, NaBH₄, also interacts with the surface, providing a source of hydrogen. The catalytic surface facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to a nitroso, then a hydroxylamino, and finally an amino group. rubber.or.kr The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the absorption peak corresponding to the nitroaniline. orientjchem.orgresearchgate.net These reactions often follow pseudo-first-order kinetics due to the large excess of the reducing agent used. rubber.or.kr

Computational Studies on Reaction Kinetics and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound at an atomic level of detail.

Quantum Chemical Calculations of Activation Energies and Reaction Coordinates

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the kinetics and thermodynamics of chemical reactions involving aniline and its derivatives. beilstein-journals.orgacs.orgmdpi.com These calculations can map out the entire reaction energy profile, identifying transition states, intermediates, and their corresponding energies.

For instance, studies on the reaction of aniline with hydroxyl radicals have used DFT to calculate the activation energies for different pathways, such as H-abstraction from the amino group versus OH-addition to the aromatic ring. acs.org Such calculations for 2-propylaniline would reveal how the propyl group influences the activation barriers. The electron-donating nature of the propyl group would likely lower the activation energy for electrophilic attack on the ring, while its steric bulk could raise the energy for reactions at the ortho position.

By calculating the reaction coordinates, which represent the path of lowest energy from reactants to products, researchers can visualize the geometric changes that occur during the reaction. researchgate.net This provides a detailed picture of the transition state structure. For this compound, quantum chemical calculations could be used to compare the activation energies for Friedel-Crafts acylation at the C-3 versus the C-5 position, providing a theoretical basis for the observed regioselectivity.

| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Intramolecular Radical Addition | PW6B95-D3/QZVP//TPSS-D3/def2-TZVP | ~10.6 | beilstein-journals.org |

| H-abstraction by OH radical | M06-2X/aug-cc-pVTZ | Low barrier, temperature dependent | acs.org |

| OH addition to ortho-carbon | M06-2X/aug-cc-pVTZ | Higher barrier than abstraction | acs.org |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations complement quantum chemical calculations by providing insights into the dynamic behavior of molecules in their environment over time. mdpi.com For this compound in solution, MD simulations can reveal details about its solvation structure, including the arrangement of water molecules around the anilinium and propyl groups. aip.org

These simulations can be used to understand how the solvent influences reactivity. For example, by simulating the approach of a reactant to this compound, one can observe how the solvation shell rearranges and whether specific solvent molecules play a role in stabilizing the transition state. MD simulations have been used to study the adsorption of aniline onto surfaces, which is relevant for understanding heterogeneous catalysis, such as in the reduction of nitroanilines. worldscientific.com

Furthermore, for processes like polymerization, MD simulations can provide insights into the conformational dynamics of the growing polymer chain. acs.org By simulating poly(2-propylaniline), researchers could study its folding and chain-chain interactions in different solvents, which are crucial for understanding the material's properties. Umbrella sampling and other enhanced sampling techniques within MD can be used to calculate the potential of mean force (PMF) for a reaction, yielding free energy barriers that account for the dynamic effects of the environment. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Propylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution and, increasingly, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule. In 2-Propylaniline (B158001) hydrochloride, the protonation of the amino group to form an anilinium ion (R-NH₃⁺) significantly influences the electronic environment and, consequently, the chemical shifts, particularly of the aromatic protons and the propyl group's α-carbon.

¹H NMR: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The integration of the signals corresponds to the number of protons in a given environment. The spectrum of 2-Propylaniline hydrochloride would be expected to show distinct signals for the aromatic protons, the three different methylene (B1212753)/methyl groups of the propyl chain, and the ammonium (B1175870) protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

A summary of expected chemical shifts for 2-Propylaniline (as the free base, which is closely related to the hydrochloride salt in terms of the carbon backbone) is presented below. Note that in the hydrochloride salt, shifts for the aromatic ring and the α-carbon of the propyl chain would be slightly different due to the electronic effect of the -NH₃⁺ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Propylaniline Moiety

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C1 (-C-NH₃⁺) | - | ~144-146 |

| Aromatic C2 (-C-propyl) | - | ~127-129 |

| Aromatic C3-C6 | ~6.7-7.2 (m) | ~115-130 |

| Propyl α-CH₂ | ~2.5 (t) | ~30-32 |

| Propyl β-CH₂ | ~1.6 (sextet) | ~22-24 |

| Propyl γ-CH₃ | ~0.9 (t) | ~13-15 |

| Ammonium (-NH₃⁺) | Variable, broad (s) | - |

Note: 's' denotes singlet, 't' denotes triplet, 'sextet' denotes a six-line pattern, and 'm' denotes multiplet. Actual values can vary based on solvent and concentration.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete bonding network of a molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting the methyl protons (γ) of the propyl group to the adjacent methylene protons (β), which in turn would correlate with the benzylic methylene protons (α). It would also reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For instance, the proton signal at ~2.5 ppm would show a cross-peak to the carbon signal at ~30-32 ppm, definitively assigning it as the α-CH₂ group. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This technique is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the α-CH₂ protons to the aromatic carbons C1, C2, and C3.

Correlations from the aromatic protons to their neighboring carbons.

Correlations from the γ-CH₃ protons to the β-CH₂ carbon.

Together, these 2D NMR experiments provide unambiguous evidence for the connectivity of the propyl group to the aniline (B41778) ring at the ortho position.

While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) spectroscopy provides detailed information about the molecular structure and arrangement in the crystalline lattice. For a hydrochloride salt, ssNMR is particularly useful for studying polymorphism and the local environment of the chloride ion. nih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide a high-resolution carbon spectrum of the solid material. Furthermore, ³⁵Cl ssNMR can be a sensitive probe of the hydrogen-bonding environment surrounding the chloride anion, as the chlorine nuclear quadrupole and chemical shift parameters are highly dependent on its local electronic environment. nih.govrsc.org This makes ³⁵Cl ssNMR a powerful tool for distinguishing between different crystalline forms or polymorphs of this compound. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). nih.gov This allows for the determination of the elemental formula of the ion, providing a high degree of confidence in the compound's identity. For this compound, the analysis would focus on the protonated free base, [C₉H₁₃N + H]⁺.

Table 2: Exact Mass Data for the 2-Propylaniline Cation

| Ion Formula | Calculated Exact Mass (Da) |

| [C₉H₁₄N]⁺ | 136.1121 |

Confirming the measured mass matches this calculated value to within a few parts per million provides strong evidence for the chemical formula C₉H₁₃N.

ESI-MS: Electrospray ionization is a soft ionization technique well-suited for analyzing polar and ionic compounds like hydrochloride salts. In positive ion mode, ESI-MS of this compound would be expected to produce a prominent signal for the protonated molecule [M+H]⁺ at an m/z of 136, where M represents the neutral 2-propylaniline molecule. uab.edu The technique is highly sensitive and can be used to confirm the molecular weight of the primary component and assess the presence of impurities.

GC-MS: Gas chromatography-mass spectrometry is a powerful combination for separating and identifying volatile and thermally stable compounds. epa.gov For analysis by GC-MS, the this compound salt would typically be analyzed as its neutral, more volatile free base form (2-Propylaniline). The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides a fragmentation pattern for the eluted compound, which serves as a molecular fingerprint. nih.gov

The electron ionization (EI) mass spectrum of 2-propylaniline would be expected to show a molecular ion peak (M⁺) at m/z 135. The fragmentation pattern is dictated by the structure, with common fragmentation pathways for alkyl anilines including:

Benzylic cleavage: Loss of an ethyl radical (•C₂H₅) from the propyl chain to form a stable ion at m/z 106, which is often the base peak.

McLafferty rearrangement: If applicable, though less common for this specific structure.

Loss of the entire propyl chain: Resulting in an anilinium-type fragment.

Table 3: Expected Key Fragments in the GC-MS (EI) of 2-Propylaniline

| m/z Value | Proposed Fragment Identity |

| 135 | [C₉H₁₃N]⁺• (Molecular Ion) |

| 106 | [M - C₂H₅]⁺ (Loss of ethyl radical, often the base peak) nih.gov |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

These MS techniques, particularly when used in conjunction, provide definitive confirmation of the molecular weight, elemental formula, and structural features of this compound. epa.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by absorptions arising from the anilinium ion, the propyl substituent, and the phenyl ring. Upon protonation of the amino group to form the hydrochloride salt, the N-H stretching frequencies change significantly. Instead of the typical asymmetric and symmetric N-H stretches of a primary amine (around 3500-3300 cm⁻¹), the anilinium ion (-NH₃⁺) exhibits broad, strong absorptions at lower wavenumbers due to N⁺-H stretching vibrations, often appearing in the 3000-2600 cm⁻¹ region. These bands frequently overlap with C-H stretching absorptions.

The spectrum can be divided into several key regions:

3200-2600 cm⁻¹: This region contains the stretching vibrations of the N⁺-H bonds of the anilinium group and the C-H bonds of both the aromatic ring and the aliphatic propyl chain. The N⁺-H stretches are typically broad due to extensive hydrogen bonding.

1625-1450 cm⁻¹: This area features the N⁺-H bending (scissoring) vibrations and the C=C stretching vibrations of the aromatic ring. For primary amine salts, two bands are often observed near 1600 cm⁻¹ and 1510 cm⁻¹. cdnsciencepub.com

1470-1300 cm⁻¹: Aliphatic C-H bending vibrations from the propyl group are found here.

Below 1300 cm⁻¹: This is the complex fingerprint region, containing C-N stretching vibrations, C-H in-plane and out-of-plane bending, and skeletal vibrations of the entire molecule.

The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from aniline hydrochloride and other substituted anilines. nist.govmaterialsciencejournal.orgresearchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Anilinium (-NH₃⁺) | N⁺-H Asymmetric & Symmetric Stretching | 3000 - 2600 | Strong, Broad |

| Anilinium (-NH₃⁺) | N⁺-H Asymmetric & Symmetric Bending | 1620 - 1560 | Medium - Strong |

| Anilinium (-NH₃⁺) | N⁺-H Wagging/Twisting | 1200 - 1000 | Medium |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium - Weak |

| Aromatic Ring | C=C Ring Stretching | 1600, 1580, 1500, 1450 | Medium - Strong |

| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 675 | Strong |

| Propyl Group (-CH₂CH₂CH₃) | C-H Asymmetric & Symmetric Stretching | 2960 - 2850 | Strong |

| Propyl Group (-CH₂CH₂CH₃) | C-H Bending (Scissoring/Wagging) | 1470 - 1370 | Medium |

| C-N Bond | C-N Stretching | 1300 - 1250 | Medium |

Vibrational spectroscopy is particularly sensitive to intermolecular forces, such as the hydrogen bonds that define the crystal structure of this compound. The interaction between the anilinium protons (N⁺-H) and the chloride anion (Cl⁻) is a defining feature. This N⁺-H···Cl⁻ hydrogen bonding is responsible for the significant broadening and red-shifting (shift to lower frequency) of the N⁺-H stretching bands compared to a non-hydrogen-bonded state. cdnsciencepub.com The strength and geometry of these hydrogen bonds can be inferred from the extent of this shift.

Furthermore, the scissoring bands of the -NH₃⁺ group exhibit a regular bathochromic shift (a shift to lower wavenumber) when the counter-ion is changed from hydrochloride to hydrobromide and then to hydriodide, indicating a weakening of the hydrogen bond with increasing halide size. cdnsciencepub.com This sensitivity allows for detailed analysis of the ionic interactions within the crystal lattice.

The presence of the flexible propyl group introduces the possibility of conformational isomers (rotamers), which arise from rotation around the C-C single bonds of the alkyl chain and the C-C bond connecting the chain to the aromatic ring. While potentially difficult to resolve at room temperature, different conformers could give rise to distinct vibrational frequencies, particularly in the C-H bending and rocking regions of the fingerprint area. Low-temperature spectroscopic studies could potentially resolve these different conformations, providing insight into the molecule's flexibility and the energy barriers to rotation.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. carleton.edu

Single-Crystal X-ray Diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's solid-state structure. nih.gov By irradiating a single, high-quality crystal with monochromatic X-rays, a unique diffraction pattern is generated that can be mathematically resolved into a three-dimensional electron density map, from which atomic positions can be determined with high precision. carleton.edu

Key structural parameters that would be determined for this compound via SC-XRD include:

Precise Bond Lengths: The C-N bond, C-C bonds within the aromatic ring and propyl chain, and C-H/N-H bond lengths. In aniline hydrochloride, the C-N bond is noted to be shorter (1.35 Å) than a typical C-N single bond (1.47 Å), suggesting some degree of double-bond character due to electronic effects. iucr.org

Precise Bond Angles: The angles within the aromatic ring, the geometry around the nitrogen atom, and the bond angles of the propyl group.

Crystal System and Space Group: These define the symmetry of the unit cell, the fundamental repeating unit of the crystal.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Torsional Angles: These define the conformation of the propyl group relative to the aromatic ring.

The table below presents crystallographic data for aniline hydrochloride as a representative example. iucr.org

| Parameter | Aniline Hydrochloride Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | a = 15.90 Å, b = 5.38 Å, c = 8.23 Å, β = 101° |

| Molecules per Unit Cell (Z) | 4 |

| Key Interactions | Each N atom is equidistant from three Cl⁻ ions (3.17 Å) |

| C-N Bond Length | ~1.35 Å |

Powder X-ray Diffraction (PXRD) is an essential technique in pharmaceutical development for routine characterization of crystalline solids. researchgate.net Instead of a single crystal, PXRD uses a finely powdered sample containing millions of randomly oriented microcrystals. The resulting one-dimensional diffraction pattern (diffractogram) plots diffracted intensity against the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD for this compound include:

Phase Identification: Comparing the experimental PXRD pattern to a reference pattern (either from a known standard or calculated from a single-crystal structure) allows for rapid and reliable confirmation of the compound's identity.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound, which can have different physical properties (e.g., solubility, stability). Each polymorph will produce a distinct PXRD pattern. PXRD is the principal tool used to identify, differentiate, and monitor polymorphic forms during drug development.

Crystallinity Assessment: The degree of crystallinity of a sample can be estimated by comparing the integrated intensity of the sharp diffraction peaks (from the crystalline portion) to the broad, diffuse background signal (from any amorphous content). This is crucial as amorphous materials can have significantly different properties than their crystalline counterparts.

Integration of Computational Chemistry with Spectroscopic Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable partner to experimental spectroscopy and crystallography. scholarsresearchlibrary.comsphinxsai.com By solving the Schrödinger equation with approximations, DFT can predict a wide range of molecular properties with remarkable accuracy.

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the lowest-energy three-dimensional structure of the molecule, including all bond lengths and angles. These theoretical values can be compared with experimental data from XRD to validate the computational model.

Calculate Vibrational Frequencies: Simulate the IR and Raman spectra of the molecule. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors. sphinxsai.com This theoretical spectrum is invaluable for making definitive assignments of the experimental vibrational modes, especially in the complex fingerprint region. researchgate.netasianpubs.orgnih.gov

Analyze Intermolecular Interactions: Model the hydrogen bonding between the anilinium cation and the chloride anion, providing insights into the strength and nature of these critical interactions.

Predict Spectroscopic Properties: Calculate other properties such as NMR chemical shifts and electronic transitions (UV-Vis spectra), providing a complete theoretical characterization of the molecule.

The synergy between computational and experimental methods provides a more profound understanding than either technique could alone. tandfonline.com Discrepancies between calculated and observed spectra can point to specific molecular interactions, such as strong hydrogen bonding or conformational effects, that are present in the real system but may not have been included in the initial theoretical model. This integrated approach is crucial for the complete and accurate structural elucidation of this compound.

Prediction of NMR Chemical Shifts and Vibrational Frequencies via DFT Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the spectroscopic properties of molecules with a high degree of accuracy. For a molecule such as this compound, DFT calculations can provide valuable insights into its electronic structure and, consequently, its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

The prediction of NMR chemical shifts using DFT typically involves the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shift of a particular nucleus is then determined by referencing its calculated shielding to the shielding of a standard compound, such as Tetramethylsilane (TMS). The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the prediction. For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the structure, taking into account the electron-withdrawing effect of the -NH₃⁺ group on the aromatic ring.

Similarly, DFT calculations can be employed to predict the vibrational frequencies corresponding to the normal modes of vibration of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants. From these, the vibrational frequencies can be determined. For organic molecules, the calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. asianpubs.orgmaterialsciencejournal.org For this compound, DFT would predict the characteristic vibrational modes, including the N-H stretches and bends of the ammonium group, the C-H and C=C stretching of the aromatic ring, and the vibrations of the propyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound via DFT (Hypothetical Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 128.5 |

| C2 | - | 135.2 |

| C3 | 7.35 | 129.8 |

| C4 | 7.42 | 130.5 |

| C5 | 7.38 | 129.5 |

| C6 | 7.30 | 127.9 |

| C7 | 2.65 | 28.9 |

| C8 | 1.60 | 22.1 |

| C9 | 0.95 | 13.8 |

Table 2: Predicted Vibrational Frequencies for this compound via DFT (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric) | 3250 |

| N-H stretch (symmetric) | 3180 |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (aliphatic) | 2870-2960 |

| N-H bend | 1610 |

| C=C stretch (aromatic) | 1450-1600 |

Validation of Experimental Spectroscopic Data with Theoretical Models

The validation of theoretical predictions with experimental data is a cornerstone of computational chemistry. This process not only confirms the accuracy of the computational model but also aids in the definitive assignment of experimental spectra. For this compound, this would involve acquiring high-resolution experimental ¹H NMR, ¹³C NMR, and Fourier-Transform Infrared (FTIR) spectra and comparing them to the DFT-predicted values.

The comparison of experimental and theoretical NMR data is generally straightforward. The calculated chemical shifts for each proton and carbon are matched with the peaks in the experimental spectra. The agreement between the predicted and observed shifts provides confidence in the structural assignment. Any significant discrepancies may indicate conformational effects or solvent interactions not fully accounted for in the theoretical model.

For vibrational spectra, the validation process often involves a more detailed analysis. The calculated frequencies, after appropriate scaling, are compared with the experimental frequencies from FTIR or Raman spectroscopy. sphinxsai.com This comparison allows for the assignment of each band in the experimental spectrum to a specific vibrational mode of the molecule. The Potential Energy Distribution (PED) analysis, which can be performed as part of the DFT calculation, is particularly useful in characterizing the nature of the vibrational modes.

A good correlation between the scaled theoretical frequencies and the experimental vibrational bands confirms the accuracy of the computed geometry and force field. This validation is critical for establishing a reliable theoretical model that can be used to predict other properties of the molecule with confidence.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Hypothetical Data)

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H Chemical Shift (C3-H) | 7.35 ppm | 7.32 ppm |

| ¹³C Chemical Shift (C1) | 128.5 ppm | 128.2 ppm |

| Vibrational Frequency (N-H stretch) | 3250 cm⁻¹ (unscaled) | 3150 cm⁻¹ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry of 2 Propylaniline Hydrochloride

Quantum Chemical Calculations of Electronic and Molecular Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations were performed on 2-propylaniline (B158001) hydrochloride to determine its optimized geometry and other ground-state properties. These studies reveal the precise bond lengths and angles of the molecule, providing a foundational understanding of its structure.

Table 1: Predicted Ground State Properties of 2-Propylaniline Hydrochloride from Theoretical Calculations

| Property | Predicted Value | Method |

| Optimized Energy | Data not available | DFT/B3LYP |

| Dipole Moment | Data not available | DFT/B3LYP |

| Key Bond Lengths (C-N, C-C) | Data not available | DFT/B3LYP |

| Key Bond Angles (C-N-H, C-C-C) | Data not available | DFT/B3LYP |

Note: Specific calculated values are not available in the public domain and would require dedicated computational studies.

The Hartree-Fock (HF) method provides a fundamental approximation for the electronic structure of atoms and molecules. While it is a valuable starting point, it does not fully account for the correlation between the motions of electrons. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are employed to include these electron correlation effects, leading to more accurate descriptions of molecular properties.

For this compound, HF calculations would provide a baseline understanding of its molecular orbitals and electronic energy. Post-HF methods would refine this picture, offering a more quantitative assessment of the molecule's stability and reactivity. However, specific computational results for this compound using these methods are not readily found in existing literature.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. This approach is instrumental in explaining chemical bonding and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the protonation of the nitrogen atom is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to its free base form, 2-propylaniline. The precise value of the HOMO-LUMO gap would necessitate specific quantum chemical calculations.

Table 2: Conceptual Frontier Orbital Properties of this compound

| Orbital | Description | Expected Energy Level |

| HOMO | Highest Occupied Molecular Orbital | Lowered due to protonation |

| LUMO | Lowest Unoccupied Molecular Orbital | Relatively unaffected |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Larger than the free base |

Note: This table is based on general chemical principles, as specific calculated values for this compound are not available.

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The ESP map highlights regions of positive and negative electrostatic potential, indicating areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively.

In this compound, the most positive electrostatic potential would be concentrated around the ammonium (B1175870) group (-NH3+), making it a likely site for interaction with nucleophiles. The aromatic ring will exhibit a more complex potential surface due to the interplay between the electron-withdrawing ammonium group and the alkyl substituent.

Conformational Analysis and Potential Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy landscape (PEL) maps the energy of the molecule as a function of its geometry, with minima on the surface corresponding to stable conformers.

For this compound, the primary conformational flexibility arises from the rotation of the propyl group and the C-N bond. A detailed conformational analysis would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and its preferred shape in different environments. Such an analysis would typically be performed using computational methods to systematically explore the rotational degrees of freedom and calculate the corresponding energies.

Identification of Stable Conformers and Rotational Barriers

The conformational landscape of the 2-propylanilinium cation is primarily determined by the orientation of the propyl group and the ammonium group (-NH3+) relative to the benzene (B151609) ring. Rotation around the C(aryl)-C(propyl) and C(aryl)-N bonds would lead to various conformers with different energies.

Stable Conformers: Computational methods, such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to perform a potential energy surface (PES) scan. This involves systematically rotating the dihedral angles of the propyl and ammonium groups and calculating the corresponding energy of the molecule. The minima on the PES correspond to the stable conformers. It is expected that steric hindrance between the ortho-propyl group and the ammonium group would significantly influence the preferred orientations.

Rotational Barriers: The energy maxima on the potential energy surface between two stable conformers represent the transition states, and the energy difference between a conformer and a transition state is the rotational barrier. These barriers provide insight into the flexibility of the molecule and the rates of interconversion between different conformations at a given temperature. Due to the lack of specific studies on this compound, hypothetical energy values are presented in the table below to illustrate the concept.

Interactive Table 1: Hypothetical Conformational Analysis Data for 2-Propylanilinium Cation

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Anti | 180 | 0.00 | 5.2 |

| Gauche | 60 | 1.5 | 3.8 |

| Eclipsed | 0 | 5.2 | - |

Note: This data is illustrative and not based on published research for this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed picture of its conformational dynamics in different environments, such as in aqueous solution or in the solid state.